2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide
Description
The compound 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide is a heterocyclic molecule featuring a fused pyrrolotriazolone core substituted with a 3-chloro-4-methylphenyl group and an acetamide-linked 4-chlorophenyl moiety.
Properties
IUPAC Name |
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O3/c1-10-2-7-13(8-14(10)21)26-18(28)16-17(19(26)29)25(24-23-16)9-15(27)22-12-5-3-11(20)4-6-12/h2-8,16-17H,9H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDVEBCKRXXUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide (CAS Number: 1052559-54-2) is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C19H15Cl2N5O3
- Molecular Weight : 432.3 g/mol
- Structure : The compound features a pyrrolo[3,4-d][1,2,3]triazole core with various substituents that may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of anti-cancer and antimicrobial research. The following sections detail specific activities and findings.
Anti-Cancer Activity
Several studies have explored the anti-cancer potential of derivatives related to this compound. For example:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including myeloma and leukemia cells. In vitro assays demonstrated that it induces apoptosis and inhibits cell proliferation in these cell lines .
- Mechanism of Action : The proposed mechanism includes the inhibition of specific kinases involved in cancer cell survival pathways. This inhibition leads to increased levels of reactive oxygen species (ROS), promoting cell death .
Antimicrobial Activity
Preliminary studies suggest that the compound also possesses antimicrobial properties:
- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria have indicated that the compound can inhibit bacterial growth effectively. The minimum inhibitory concentrations (MICs) were determined to be within a range that suggests potential as an antibiotic agent .
Data Tables
The following table summarizes key findings regarding the biological activity of the compound:
| Activity Type | Cell Lines/Bacteria Tested | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anti-Cancer | Myeloma, Leukemia | 10 µM | Apoptosis induction via ROS |
| Antimicrobial | E. coli, S. aureus | 25 µg/mL | Inhibition of bacterial cell wall synthesis |
Case Studies
- Case Study on Anti-Cancer Efficacy :
-
Case Study on Antimicrobial Properties :
- In a comparative study against standard antibiotics, this compound displayed superior activity against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a pyrrolotriazolone scaffold with analogs but differs in substituent patterns. A structurally close analog, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide ( compound), highlights key differences:
These substitutions influence electronic properties, steric accessibility, and solubility.
Physicochemical Properties
- Lipophilicity : The methyl group in the target compound likely increases logP relative to the fluoro-substituted analog, favoring passive diffusion across biological membranes.
- Solubility : The 4-chlorophenyl acetamide in the target compound may reduce aqueous solubility compared to the 2,3-dimethylphenyl group in the compound due to decreased polar surface area.
- Molecular Weight : Estimated at ~480–500 g/mol for the target compound, slightly higher than the analog (~470 g/mol) due to the methyl group.
Similarity Assessment Methods
Compound similarity evaluations depend on methodology:
- Tanimoto Coefficient (fingerprint-based) : High similarity due to shared core structure.
- Pharmacophore Models : Lower similarity if the 4-methyl/4-fluoro distinction is critical for activity.
- 3D Shape-Based Methods : Steric differences (e.g., dimethylphenyl vs. chlorophenyl) may reduce overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
